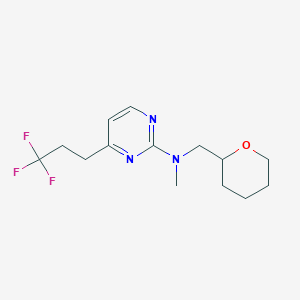
N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. MPMPU has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and viral infections.
科学研究应用
N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is overexpressed in various cancers and is involved in the regulation of cell growth and survival. N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have anticancer effects in vitro and in vivo, by inducing apoptosis and inhibiting tumor growth. It has also been shown to have potential therapeutic effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease, by reducing the accumulation of toxic proteins and improving cognitive function. N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been shown to have antiviral effects against HIV, by inhibiting viral replication and reducing viral load.
作用机制
The mechanism of action of N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis, and its overexpression has been implicated in various diseases including cancer and neurodegenerative disorders. By inhibiting CK2 activity, N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea can induce apoptosis and inhibit tumor growth, reduce the accumulation of toxic proteins in neurodegenerative disorders, and inhibit viral replication in HIV.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea induces apoptosis and inhibits tumor growth by inhibiting CK2 activity. In neurodegenerative disorders, N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the accumulation of toxic proteins and improves cognitive function by inhibiting CK2 activity. In HIV-infected cells, N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits viral replication and reduces viral load by inhibiting CK2 activity. However, the effects of N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea on normal cells and tissues are still unclear and require further investigation.
实验室实验的优点和局限性
N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its small molecular size, high purity, and specificity for CK2. It can be easily synthesized in large quantities and has been extensively characterized for its chemical and physical properties. However, N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea also has some limitations for lab experiments, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to minimize these effects and ensure the specificity of N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea for CK2.
未来方向
There are several future directions for the research on N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. First, further studies are needed to investigate the effects of N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea on normal cells and tissues, to determine its potential toxicity and off-target effects. Second, the development of more potent and selective CK2 inhibitors based on N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea could lead to the discovery of new therapeutic agents for various diseases. Third, the combination of N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea with other anticancer or neuroprotective agents could enhance its therapeutic effects and reduce potential side effects. Fourth, the use of N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea as a tool for studying the role of CK2 in various cellular processes could lead to the discovery of new targets for drug development. Overall, the research on N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has the potential to lead to the development of new therapeutic agents for various diseases and the discovery of new targets for drug development.
合成方法
The synthesis of N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves several steps, starting from the reaction of 4-methyl-2-pyridinamine with 3-methylbenzoyl chloride to form 3-methyl-N-(4-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with urea and a base catalyst to form the final product, N-(3-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. The synthesis process has been optimized to obtain high yields and purity of the product.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-4-3-5-12(8-10)16-14(18)17-13-9-11(2)6-7-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCFAVRFWOECPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1H-pyrazol-3-ylcarbonyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5374602.png)
![8-(5-fluoro-2-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5374614.png)
![1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374619.png)
![7-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374630.png)
![1'-(cyclopropylcarbonyl)-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374638.png)
![3-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5374639.png)
![(1R*,2R*,6S*,7S*)-4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5374644.png)
![5-(4-fluorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5374657.png)

![3-(5-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374666.png)
![4-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}morpholine](/img/structure/B5374676.png)
![2-methoxy-5-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}phenol](/img/structure/B5374685.png)
![N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5374689.png)
